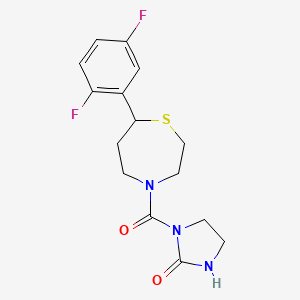

![molecular formula C36H58FeP2 B2604665 (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine CAS No. 849924-76-1](/img/structure/B2604665.png)

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sold in collaboration with Solvias AG

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral ferrocenyl diphosphine ligand.

Scientific Research Applications

Asymmetric Catalysis

Josiphos SL-J505-2 is widely employed as a chiral ligand in asymmetric catalysis. Its unique structure, featuring a ferrocenyl backbone and two phosphine groups, imparts excellent stereocontrol during chemical reactions. Researchers use it in various transformations, such as asymmetric hydrogenation, Suzuki-Miyaura cross-coupling, and Stille reactions. The ligand’s ability to facilitate enantioselective processes makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Transition Metal-Catalyzed Reactions

The compound’s ferrocenyl-based backbone allows it to coordinate with transition metals effectively. As a result, Josiphos SL-J505-2 serves as a ligand in metal-catalyzed reactions. It enhances the reactivity of metal complexes, enabling transformations like C-C bond formation, C-H activation, and cross-coupling reactions. Researchers appreciate its stability, ease of handling, and compatibility with various metal catalysts .

Palladium-Catalyzed Cross-Coupling Reactions

Josiphos SL-J505-2 finds extensive use in palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of two different carbon atoms, leading to the formation of complex organic molecules. The ligand’s steric and electronic properties influence the selectivity and efficiency of these transformations. Researchers often employ it in Suzuki-Miyaura, Heck, and Sonogashira reactions .

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen to unsaturated compounds, is a fundamental process in organic synthesis. Josiphos SL-J505-2 acts as a ligand in asymmetric hydrogenation reactions. It enables the reduction of various functional groups, including ketones, imines, and olefins, with high enantioselectivity. The compound’s versatility makes it valuable for constructing chiral building blocks .

Phosphine Ligand for Transition Metals

As a phosphine ligand, Josiphos SL-J505-2 forms stable complexes with transition metals like palladium, rhodium, and iridium. These complexes participate in diverse transformations, such as carbon-carbon bond formation, allylic substitutions, and cycloadditions. The ligand’s robust coordination chemistry and tunable properties contribute to its widespread use in synthetic chemistry .

Organic Synthesis and Medicinal Chemistry

Josiphos SL-J505-2 plays a vital role in the synthesis of complex organic molecules. Its chiral nature allows chemists to create enantiopure compounds, essential for drug development. Medicinal chemists utilize it in the preparation of chiral intermediates and natural product derivatives. Additionally, the compound’s stability and compatibility with various reaction conditions make it a valuable tool in drug discovery .

properties

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Josiphos SL-J505-2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2604583.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604596.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)